2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione
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Overview
Description
2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a furan ring and a propylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione can be achieved through several methods. One efficient approach involves the visible-light-mediated [3+2] cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones with phenylacetylenes under blue LED irradiation (460 nm) in the absence of bases, metals, ligands, or other catalysts . This method is environmentally friendly and provides good yields with excellent regioselectivity and functional group tolerance.
Another method involves palladium-catalyzed reverse hydrogenolysis, where 2-hydroxy-1,4-naphthoquinones are coupled with olefins to produce the desired naphthofuran compound . This reaction is catalyzed by commercially available Pd/C without the need for oxidants or hydrogen acceptors, making it a waste-free approach.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The visible-light-mediated cycloaddition reaction is particularly suitable for industrial applications due to its green chemistry principles and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthofuran derivatives.
Scientific Research Applications
2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its antiviral properties, particularly against the Japanese encephalitis virus.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic activity is attributed to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . Additionally, its antiviral activity is linked to its inhibition of viral replication through interference with viral enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)naphtho[2,3-b]furan-4,9-dione: Similar structure with a bromine substituent instead of a propyl group.
4,9-Dimethoxynaphtho[2,3-b]furan: Contains methoxy groups instead of a propylphenyl substituent.
2-Acetyl-4,9-dimethoxynaphtho[2,3-b]furan: Features an acetyl group along with methoxy groups.
Uniqueness
2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione stands out due to its unique propylphenyl substituent, which imparts distinct electronic and steric properties
Properties
CAS No. |
62452-66-8 |
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Molecular Formula |
C21H16O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-(4-propylphenyl)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C21H16O3/c1-2-5-13-8-10-14(11-9-13)18-12-17-19(22)15-6-3-4-7-16(15)20(23)21(17)24-18/h3-4,6-12H,2,5H2,1H3 |
InChI Key |
LSAGNDACXJIPIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC3=C(O2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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